molecular formula C25H28N4O B577840 (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1228168-13-5

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B577840
M. Wt: 400.526
InChI Key: YUBUBFDDDIAKEB-UHFFFAOYSA-N
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Description

“(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C25H28N4O . It is available for purchase from various scientific suppliers .


Synthesis Analysis

The synthesis of this compound involves a series of transformations. The starting materials, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, are used to synthesize novel derivatives. A 6→8 ring expansion reaction is also applied to these compounds to obtain azocino[4,5-b]quinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydrobenzo[b][1,6]naphthyridin-10-yl group, which is further attached to a 4-methylpiperazin-1-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Stevens rearrangement or an attack on the triple bond of the phenylethynyl fragment. This is followed by proton migration and Hoffmann elimination to complete the cascade of transformations .

Scientific Research Applications

Summary of Applications

a. Anticancer Activity

Compound Description

The molecule exhibits a unique structure, combining benzyl and piperazine moieties. Researchers have investigated its potential as an anticancer agent due to its structural resemblance to known anticancer compounds.

Application Summary

  • Methods : In vitro studies using various cancer cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460) via the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

b. Neurodegenerative Disorders

Compound Description

The tetrahydroisoquinoline scaffold has been associated with neuroprotective properties. Researchers explore its potential in neurodegenerative disease research .

Application Summary

c. Novel Drug Design

Compound Description

The benzyl-piperazine hybrid structure offers opportunities for novel drug design.

Application Summary

d. Anti-Infective Agents

Compound Description

Isoquinoline derivatives often exhibit antimicrobial properties.

Application Summary

e. Synthetic Strategies

Compound Description

The core scaffold synthesis is crucial for scalability and diversity.

Application Summary

  • Methods : Review commonly used strategies (e.g., Pictet–Spengler, Mannich reactions) for constructing the tetrahydroisoquinoline core .

f. Pharmacokinetics and ADME

Compound Description

Investigate the compound’s pharmacokinetic properties.

Application Summary

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-27-13-15-29(16-14-27)25(30)24-20-9-5-6-10-22(20)26-23-11-12-28(18-21(23)24)17-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBUBFDDDIAKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3CN(CCC3=NC4=CC=CC=C42)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673104
Record name (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone

CAS RN

1228168-13-5
Record name (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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